N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide, also known as FSPG, is a small molecule inhibitor that has been used in various scientific research applications. It is a potent inhibitor of the cystine/glutamate antiporter system, which is responsible for the transport of cystine into cells.
Mechanism of Action
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide is a potent inhibitor of the cystine/glutamate antiporter system, which is responsible for the transport of cystine into cells. Cystine is then converted to cysteine, which is an important precursor for glutathione synthesis. Glutathione is an important antioxidant that protects cells against oxidative stress. By inhibiting the cystine/glutamate antiporter system, this compound depletes intracellular glutathione levels, leading to increased oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurodegenerative diseases, this compound has been shown to protect against glutamate-mediated excitotoxicity. In immunology, this compound has been shown to modulate T-cell activation and cytokine production. This compound has also been shown to have an effect on cellular metabolism, specifically on the pentose phosphate pathway.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its potency as an inhibitor of the cystine/glutamate antiporter system. This compound has been shown to be effective at low concentrations, making it a useful tool for studying the role of the cystine/glutamate antiporter system in various biological processes. One limitation of using this compound in lab experiments is its potential cytotoxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also have a cytotoxic effect on normal cells.
Future Directions
There are many future directions for the use of N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide in scientific research. One direction is the development of this compound analogs that may have improved potency or selectivity. Another direction is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, this compound may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
Synthesis Methods
The synthesis of N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide involves a multi-step process that includes the reaction of 4-fluorobenzenesulfonyl chloride with N-phenylglycinamide in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield this compound. The purity of this compound can be improved through recrystallization or chromatography.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by depleting intracellular glutathione levels, leading to increased oxidative stress and apoptosis. In neurodegenerative diseases, this compound has been shown to protect against neurotoxicity by reducing glutamate-mediated excitotoxicity. In immunology, this compound has been shown to modulate T-cell activation and cytokine production.
Properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-11-6-8-13(9-7-11)21(19,20)17(10-14(16)18)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMTUGYTJNRGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.